molecular formula C21H28N2 B14920601 N-benzyl-N-methyl-1-[(2-methylphenyl)methyl]piperidin-4-amine

N-benzyl-N-methyl-1-[(2-methylphenyl)methyl]piperidin-4-amine

Cat. No.: B14920601
M. Wt: 308.5 g/mol
InChI Key: COWAEVBLESSJDJ-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-1-[(2-methylphenyl)methyl]piperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl, methyl, and 2-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-1-[(2-methylphenyl)methyl]piperidin-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of benzyl chloride with piperidine to form N-benzylpiperidine. This intermediate is then subjected to further reactions, such as methylation and alkylation, to introduce the methyl and 2-methylphenyl groups, respectively. The reaction conditions often include the use of solvents like toluene and catalysts such as titanium tetrachloride (TiCl4) and triethylamine (NEt3) at controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography, is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-1-[(2-methylphenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce secondary amines.

Scientific Research Applications

N-benzyl-N-methyl-1-[(2-methylphenyl)methyl]piperidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a component in the formulation of advanced materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1-[(2-methylphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-methyl-1-[(2-methylphenyl)methyl]piperidin-4-amine is unique due to its specific combination of substituents and the presence of the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C21H28N2

Molecular Weight

308.5 g/mol

IUPAC Name

N-benzyl-N-methyl-1-[(2-methylphenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C21H28N2/c1-18-8-6-7-11-20(18)17-23-14-12-21(13-15-23)22(2)16-19-9-4-3-5-10-19/h3-11,21H,12-17H2,1-2H3

InChI Key

COWAEVBLESSJDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)N(C)CC3=CC=CC=C3

Origin of Product

United States

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